(5Z)-2-(3,4-dimethoxyphenyl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-2-(3,4-dimethoxyphenyl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20108441
InChI: InChI=1S/C23H16FN3O4S/c1-29-18-9-5-14(11-19(18)30-2)21-25-23-27(26-21)22(28)20(32-23)12-16-8-10-17(31-16)13-3-6-15(24)7-4-13/h3-12H,1-2H3/b20-12-
SMILES:
Molecular Formula: C23H16FN3O4S
Molecular Weight: 449.5 g/mol

(5Z)-2-(3,4-dimethoxyphenyl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

Cat. No.: VC20108441

Molecular Formula: C23H16FN3O4S

Molecular Weight: 449.5 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-2-(3,4-dimethoxyphenyl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Specification

Molecular Formula C23H16FN3O4S
Molecular Weight 449.5 g/mol
IUPAC Name (5Z)-2-(3,4-dimethoxyphenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C23H16FN3O4S/c1-29-18-9-5-14(11-19(18)30-2)21-25-23-27(26-21)22(28)20(32-23)12-16-8-10-17(31-16)13-3-6-15(24)7-4-13/h3-12H,1-2H3/b20-12-
Standard InChI Key CAIXXLWIJZXFQG-NDENLUEZSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)F)/SC3=N2)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)F)SC3=N2)OC

Introduction

The compound (5Z)-2-(3,4-dimethoxyphenyl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}thiazolo[3,2-b]triazol-6(5H)-one is a complex organic molecule belonging to the class of thiazolo[3,2-b]triazole derivatives. It features a unique structural arrangement, including a thiazole ring fused with a triazole ring, along with a furan moiety and various substituents such as dimethoxyphenyl and fluorophenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Synthesis Methods

The synthesis of (5Z)-2-(3,4-dimethoxyphenyl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}thiazolo[3,2-b]triazol-6(5H)-one typically involves multi-step organic reactions. Common methods include:

  • Step 1: Formation of the thiazole ring through condensation reactions.

  • Step 2: Introduction of the triazole moiety via cyclization reactions.

  • Step 3: Incorporation of the furan and phenyl substituents through cross-coupling reactions.

These steps require precise control over reaction conditions, including temperature, solvent choice, and catalyst selection.

Biological Activities and Potential Applications

Compounds within the thiazolo[3,2-b]triazole class have been studied for various biological activities, including:

  • Anticancer Properties: Derivatives have shown cytotoxic effects against cancer cell lines.

  • Antimicrobial Activity: Potential for inhibiting microbial growth.

  • Pharmacological Effects: Interaction with enzymes and receptors can modulate disease pathways.

Biological ActivityPotential Application
AnticancerCancer treatment
AntimicrobialInfection control
Pharmacological EffectsModulation of disease pathways

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